

# Introduction: The Strategic Value of a Chiral Indane Amine

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine*  
CAS No.: 1055961-36-8  
Cat. No.: B1524439

[Get Quote](#)

The 2,3-dihydro-1H-indene, or indane, ring system is an attractive scaffold for the design of biologically active molecules, merging aromatic and aliphatic features into a rigid bicyclic structure.[1] This rigidity provides a well-defined three-dimensional orientation for substituents, a crucial factor in optimizing molecular interactions with biological targets such as G protein-coupled receptors (GPCRs).[1]

**(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine** emerges as a particularly valuable asset within this class. Its importance stems from two core features:

- **Defined Chirality:** The amine group is fixed in the (R) configuration at the C1 position. As more than half of all drugs in use are chiral compounds, the ability to introduce a specific enantiomer is critical for ensuring therapeutic efficacy and minimizing off-target effects.[2] This molecule serves as a chiral building block, allowing for the stereocontrolled synthesis of complex target molecules.[2]
- **Synthetic Versatility:** The bromine atom on the aromatic ring acts as a versatile synthetic "handle." It provides a reactive site for a wide array of chemical transformations, most

notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[2] This enables the strategic introduction of diverse functional groups to explore structure-activity relationships (SAR).

This combination makes the compound a powerful starting material for creating libraries of novel, chiral molecules, particularly in the pursuit of new therapeutics for oncology, neurology, and infectious diseases.[3] It is a key intermediate in the synthesis of various pharmaceutical agents, including monoamine oxidase (MAO) inhibitors.[1][4]

## Physicochemical Properties and Identification

Accurate identification is paramount for ensuring experimental reproducibility and regulatory compliance. The primary identifier for this compound, typically supplied as its hydrochloride salt for improved stability and handling, is its CAS number.

Property	Value	Source(s)
CAS Number	1466429-22-0 (for the hydrochloride salt)	[5][6]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> BrClN (for the hydrochloride salt)	[5][6][7]
Molecular Weight	248.55 g/mol (for the hydrochloride salt)	[5][6]
Synonym(s)	(R)-6-bromo-2,3-dihydro-1H-inden-1-amine HCl	[6]
Physical Form	Solid	
Typical Purity	≥95% - 98%	[5]
Storage Conditions	Inert atmosphere, room temperature or refrigerated (4-8°C)	[5][6]
InChI Key	NWABIAMMAHTFCD-SBSPUUFOSA-N (for the HCl salt)	
SMILES	<chem>N[C@@H]1CCC2=C1C=C(Br)C=C2.[H]Cl</chem>	[5][6]

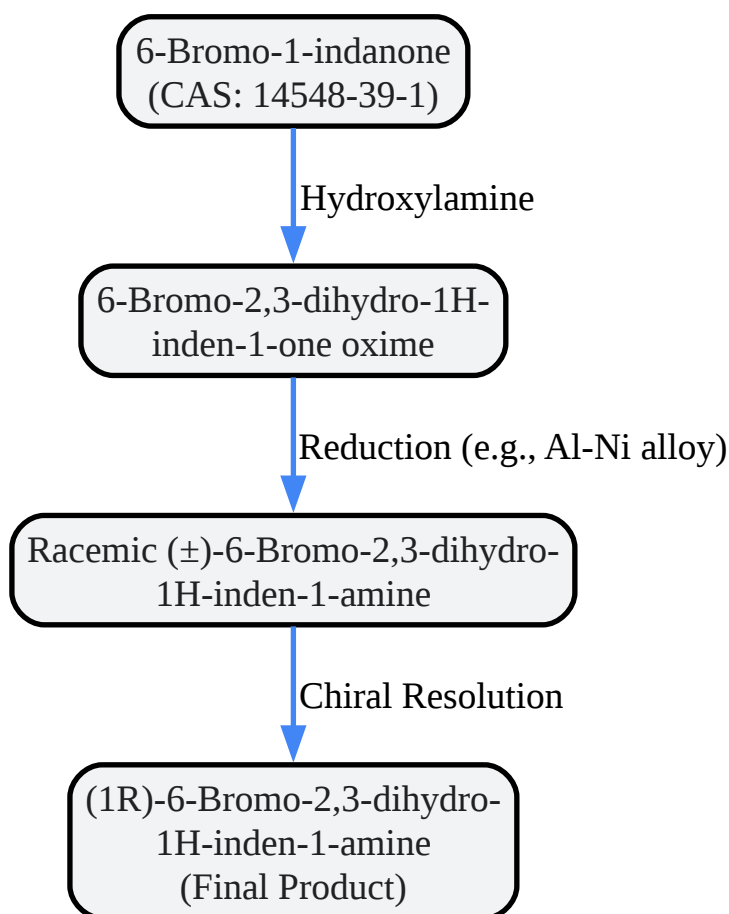
Note: The free base form, **(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine**, has the CAS number 1213110-51-0 (for the S-enantiomer) and a molecular weight of 212.09 g/mol .[8] The racemic hydrochloride salt is identified by CAS number 1199782-92-7.[9]

## Synthesis and Enantiomeric Purification

The industrial production of a single enantiomer like (1R)-6-bromo-1-aminoindane relies on a robust synthetic and purification strategy. The process generally involves the synthesis of a racemic mixture followed by a classical chiral resolution.

## General Synthetic Pathway

A common and efficient route begins with the commercially available precursor, 6-bromo-1-indanone. The ketone is first converted to its corresponding oxime, which is then reduced to the racemic amine. This method avoids the need for high-pressure hydrogenation equipment, making it suitable for industrial scale-up.[4]



[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine**.

## The Critical Step: Chiral Resolution

The separation of the racemic amine into its constituent enantiomers is the most critical and technically demanding step. This is typically achieved by diastereomeric salt crystallization.

Causality of the Method: Enantiomers possess identical physical properties (solubility, melting point), making them inseparable by standard techniques. However, by reacting the racemic amine (a base) with a single enantiomer of a chiral acid (the resolving agent), two

diastereomeric salts are formed. Diastereomers have different physical properties, including solubility.<sup>[10]</sup> This difference in solubility allows one diastereomer to be selectively crystallized from a suitable solvent, while the other remains in the mother liquor.

#### Protocol: Diastereomeric Salt Resolution

- **Selection of Resolving Agent:** Choose an enantiomerically pure chiral acid. Tartaric acid derivatives, such as L-(+)-Tartaric acid, are commonly used and effective.<sup>[10]</sup>
- **Salt Formation:** Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol). Add an equimolar amount of the resolving agent, also dissolved in the same solvent.
- **Stirring and Crystallization:** Stir the solution to facilitate salt formation. The less soluble diastereomeric salt—for instance, the ((1R)-amine)-(L-tartrate) salt—will begin to precipitate. Stirring for an extended period (e.g., 1-2 hours) can improve the efficiency of the separation.<sup>[10]</sup>
- **Isolation:** Filter the solid precipitate and wash it with a small amount of cold solvent to remove impurities. The collected solid is the enriched, less soluble diastereomer.
- **Liberation of the Free Amine:** Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to neutralize the chiral acid and liberate the free (1R)-amine.
- **Extraction:** Extract the free amine into an organic solvent (e.g., dichloromethane, ethyl acetate).
- **Final Product:** Wash the organic layer, dry it over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), and evaporate the solvent to yield the enantiomerically enriched **(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine**. The unwanted (S)-enantiomer can be recovered from the mother liquor from step 4 by a similar basification and extraction process.

## Applications in Drug Discovery

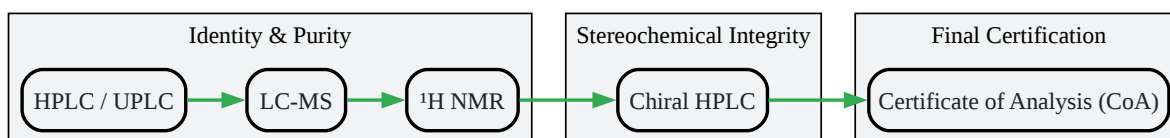
The utility of **(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine** is centered on its role as a foundational element for building more complex drug candidates.<sup>[11][12]</sup>

- **Scaffold for Neurological Agents:** The indane amine structure is a core component of several neurologically active drugs, including the anti-Parkinson's agent Rasagiline ((1R)-N-propargyl-1-aminoindan).[4] While structurally distinct, the synthesis of Rasagiline from 1-aminoindan highlights the established importance of this chiral scaffold in targeting monoamine oxidase-B (MAO-B).[1][4]
- **Vector for SAR Exploration:** The bromine atom at the 6-position is not merely a placeholder; it is a strategic functional group. It allows medicinal chemists to perform coupling reactions to introduce a wide variety of substituents. This enables a systematic exploration of how different chemical groups at this position affect the molecule's biological activity, potency, and selectivity.[13]
- **Constrained Amine Presentation:** The rigid indane framework presents the primary amine in a conformationally restricted manner. This can lead to higher binding affinity and selectivity for a target receptor or enzyme compared to more flexible aliphatic amines.

## Analytical Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the final product's identity, purity, and stereochemical integrity.

### Analytical Workflow Overview



[Click to download full resolution via product page](#)

Caption: A typical analytical workflow for quality control of the final product.

- **High-Performance Liquid Chromatography (HPLC):** This is the primary technique for determining the chemical purity of the compound. A reversed-phase C18 column with a

mobile phase of acetonitrile and water (often with a modifier like TFA or formic acid) is standard. Purity is calculated based on the area percentage of the main peak.

- Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique confirms the molecular weight of the compound, providing definitive evidence of its identity.[\[14\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR provides detailed structural information, confirming the connectivity of atoms within the molecule and the ratio of aromatic to aliphatic protons.[\[10\]](#)
- Chiral HPLC: This is the gold standard for determining enantiomeric excess (ee%). A specialized chiral stationary phase is used to separate the (R) and (S) enantiomers, allowing for their precise quantification. An enantiomeric excess of >98% is typically required for applications in drug development.

## Safety and Handling

As with any active chemical reagent, proper handling and storage are crucial for ensuring laboratory safety.

GHS Hazard Information: **(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine** hydrochloride is classified with the following hazards:

- Pictogram: GHS07 (Exclamation mark)[\[6\]](#)
- Signal Word: Warning[\[6\]](#)
- Hazard Statements:
  - H302: Harmful if swallowed[\[6\]](#)
  - H315: Causes skin irritation[\[6\]](#)
  - H319: Causes serious eye irritation[\[6\]](#)
  - H335: May cause respiratory irritation[\[6\]](#)
- Precautionary Statements:

- P280: Wear protective gloves/protective clothing/eye protection/face protection[6]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[6]

#### Handling and Storage Recommendations:

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15][16]
- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16]
- Storage: Store the container tightly closed in a dry, cool place, under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[6][15]
- Incompatibilities: Avoid contact with strong oxidizing agents.[15]

## Conclusion

**(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine** is more than just a chemical reagent; it is a strategic tool for modern drug discovery. Its defined stereochemistry, coupled with the synthetic flexibility offered by the bromine substituent, provides an efficient and powerful platform for the synthesis of novel chiral molecules. A thorough understanding of its synthesis, purification, and handling is essential for any research program aiming to leverage the unique advantages of the indane scaffold to develop next-generation therapeutics.

## References

- Vertex AI Search. (R)-6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. JKN08845.
- Sigma-Aldrich. 6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.
- BLDpharm. 1466429-22-0|(R)-6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.
- ChemUniverse. (1s)-6-bromo-2,3-dihydro-1h-inden-1-amine.
- BLDpharm. 1199782-92-7|6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.
- PubChem. (1R,2S)-2,3-Dihydro-2,6-dimethyl-1H-inden-1-amine.
- American Elements. (S)-6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.
- Guidechem. (1S)-6-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE CAS 1213110-51-0 SDS.
- J&K Scientific. (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine | 1213110-51-0.

- Google Patents.
- BLDpharm. 681246-49-1|6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one.
- Fisher Scientific.
- Benchchem. (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol.
- Benchchem. Potential Therapeutic Applications of 6-Bromo-1-methyl-1h-indazol-4-amine: A Technical Guide.
- PubMed. What is in Our Kit? An Analysis of Building Blocks Used in Medicinal Chemistry Parallel Libraries.
- Enamine.
- ResearchGate. Synthesis of (1-(Aminomethyl)-2,3-dihydro-1H-inden-3-yl)
- The Royal Society of Chemistry.
- PubMed. Indanes--Properties, Preparation, and Presence in Ligands for G Protein Coupled Receptors.
- Der Pharma Chemica. A new process for the synthesis of enantiomerically pure R-(+)
- ResearchGate. (PDF) Enantiomers and Their Resolution.
- ResearchGate. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective.
- ResearchGate. Preparation of 2,3-Dibromo-1H-indenes and Tetrabromodihydro-s-indacenes as Synthetic Building Blocks | Request PDF.
- LOCKSS. HETEROCYCLES, Vol. 52, No. 3, 2000.
- RSC Publishing. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks.
- Cheméo. Chemical Properties of 1-Bromo-6-methyloctane (CAS ---).
- University of Michigan News. Designing a safer building block for drug discovery by harnessing visible light.
- ResearchGate. Amine building blocks for library synthesis. | Download Scientific Diagram.
- PubChem. 6-Bromo-N-methylhexan-1-amine hydrobromide | C7H17Br2N | CID 122715606.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Indanes--Properties, Preparation, and Presence in Ligands for G Protein Coupled Receptors - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)

- [2. \(1R\)-4-bromo-2,3-dihydro-1H-inden-1-ol | 83808-07-5 | Benchchem \[benchchem.com\]](#)
- [3. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [4. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents \[patents.google.com\]](#)
- [5. \(R\)-6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride \[jknbiochem.net\]](#)
- [6. 1466429-22-0|\(R\)-6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm \[bldpharm.com\]](#)
- [7. americanelements.com \[americanelements.com\]](#)
- [8. \(1S\)-6-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE \[P88068\] - \\$0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research \[chemuniverse.com\]](#)
- [9. 1199782-92-7|6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm \[bldpharm.com\]](#)
- [10. rsc.org \[rsc.org\]](#)
- [11. What is in Our Kit? An Analysis of Building Blocks Used in Medicinal Chemistry Parallel Libraries - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [12. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [13. researchgate.net \[researchgate.net\]](#)
- [14. derpharmachemica.com \[derpharmachemica.com\]](#)
- [15. fishersci.com \[fishersci.com\]](#)
- [16. enamine.enamine.net \[enamine.enamine.net\]](#)
- [To cite this document: BenchChem. \[Introduction: The Strategic Value of a Chiral Indane Amine\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1524439/docs#introduction-the-strategic-value-of-a-chiral-indane-amine\]](#)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)